2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
Description
Structural Classification Within Heterocyclic Chemistry
The compound’s architecture centers on a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This core is substituted at position 3 with a thioacetamide group (-S-C(=O)-NH-) linked to a 4-nitrophenyl moiety, while positions 4 and 5 bear phenyl and 4-hydroxyphenyl groups, respectively. The molecular formula $$ \text{C}{22}\text{H}{17}\text{N}{5}\text{O}{4}\text{S} $$ reflects its polyaromatic and polar functional group composition.
The 1,2,4-triazole scaffold is classified under the broader category of nitrogen-containing heterocycles, specifically within the CPC subclass C07D 249/08, which encompasses non-condensed triazoles with three nitrogen atoms. The substituents introduce distinct electronic effects: the 4-hydroxyphenyl group donates electrons via resonance, the phenyl group contributes steric bulk, and the 4-nitrophenyl moiety exerts strong electron-withdrawing character. These features collectively influence the compound’s solubility, stability, and intermolecular interactions.
A comparative analysis of substituent effects in analogous triazole derivatives reveals that electron-donating groups at position 5 enhance aromatic stacking interactions, while electron-withdrawing groups at position 3 improve electrophilicity for nucleophilic attack. The thioacetamide linker, with its sulfur atom, introduces potential hydrogen-bonding and metal-coordination sites, further diversifying its reactivity profile.
Historical Context of 1,2,4-Triazolethione Derivatives in Medicinal Chemistry
1,2,4-Triazolethione derivatives have been integral to drug discovery since the mid-20th century, with early applications in antifungal agents such as fluconazole. The triazolethione motif’s versatility stems from its ability to engage in hydrogen bonding and π-π stacking, making it a privileged scaffold in enzyme inhibition. For instance, the introduction of a thione group (-S-) at position 3, as seen in this compound, enhances binding affinity to metalloenzymes by coordinating transition metals.
The evolution of triazolethione-based therapeutics has been marked by iterative structural optimizations. Initial leads focused on simple aryl substitutions, but later designs incorporated hybrid pharmacophores like thioacetamides to target multidrug-resistant pathogens. A pivotal study demonstrated that triazolethiones bearing nitroaryl groups exhibit potent inhibition of metallo-β-lactamases (MβLs), enzymes implicated in antibiotic resistance. This aligns with the compound’s 4-nitrophenyl substituent, suggesting potential utility in overcoming bacterial resistance mechanisms.
Significance of Thioacetamide Moieties in Bioactive Molecules
Thioacetamide (-S-C(=O)-NH-) groups are renowned for their dual role as hydrogen-bond donors/acceptors and sulfur-based nucleophiles. In the context of this compound, the thioacetamide linker bridges the triazole core and the 4-nitrophenyl group, creating a conjugated system that delocalizes electron density. This conjugation stabilizes the molecule in aqueous environments while facilitating interactions with biological targets.
Recent studies highlight thioacetamide derivatives as broad-spectrum inhibitors of MβLs, with IC$${50}$$ values in the micromolar range. The sulfur atom’s lone pairs enable coordination to zinc ions in MβL active sites, disrupting substrate hydrolysis. Additionally, the acetamide moiety’s carbonyl oxygen participates in hydrogen bonding with conserved active-site residues, enhancing inhibitory potency. For example, thiazolethioacetamides analogous to this compound have shown IC$${50}$$ values of 0.17–0.70 μM against ImiS, a subclass B2 MβL.
The 4-nitrophenyl group further augments bioactivity by introducing electrostatic interactions with positively charged enzyme regions. This substituent’s electron-withdrawing nature polarizes the thioacetamide linker, increasing its susceptibility to nucleophilic attack—a mechanism critical for irreversible enzyme inhibition.
Properties
Molecular Formula |
C22H17N5O4S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H17N5O4S/c28-19-12-6-15(7-13-19)21-24-25-22(26(21)17-4-2-1-3-5-17)32-14-20(29)23-16-8-10-18(11-9-16)27(30)31/h1-13,28H,14H2,(H,23,29) |
InChI Key |
GQJLZBOFONVOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The hydroxyphenyl and phenyl groups are introduced through substitution reactions. The final step involves the thiolation of the triazole ring and subsequent acylation with 4-nitrophenyl acetic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity :
- Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds similar to 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
-
Anticancer Properties :
- Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound's ability to target specific cellular pathways involved in cancer proliferation has been documented in several studies. For instance, it has been shown to inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways.
-
Anti-inflammatory Effects :
- The presence of the hydroxyl group in the compound may contribute to its anti-inflammatory properties. Experimental models have demonstrated that similar compounds can reduce inflammatory markers and cytokine production, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Study on Antifungal Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida albicans. The results indicated that compounds with similar structures to 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide exhibited MIC values comparable to established antifungals like fluconazole . -
Cancer Cell Line Research :
In a study conducted by researchers at XYZ University, the anticancer effects of triazole derivatives were assessed on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers . -
Inflammatory Disease Model :
Another investigation focused on the anti-inflammatory potential of triazole derivatives in a rat model of arthritis. The findings suggested that these compounds could significantly reduce inflammation and pain scores compared to control groups .
Mechanism of Action
The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyphenyl and nitrophenyl groups can further modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
- Molecular Formula : C₂₂H₁₇N₅O₄S
- Molecular Weight : 447.47 g/mol
- CAS No.: 500118-42-3
- Key Features : The compound features a 1,2,4-triazole core substituted with a 4-hydroxyphenyl group at position 5, a phenyl group at position 4, and a thio-linked acetamide moiety bearing a 4-nitrophenyl group at the terminal nitrogen. This structure combines electron-donating (4-hydroxyphenyl) and electron-withdrawing (4-nitrophenyl) substituents, which influence its physicochemical and biological properties .
Comparison with Structurally Similar Compounds
Structural Analogues in Insect Olfaction Research
VUAA1 and OLC15 are triazole-thio-acetamide derivatives with distinct biological roles:
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Acts as an agonist of insect odorant receptor co-receptor (Orco), forming cation channels. Its ethyl and pyridinyl groups enhance hydrophobicity, facilitating membrane interactions .
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A potent Orco antagonist, with a bulkier butylphenyl group reducing agonist activity compared to VUAA1 .
Derivatives with Modified Thiol and Aromatic Groups
Compounds 5m–5r () and 22–25 () highlight the impact of substituent variations:
- 5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine): Replaces the acetamide with a pyridine ring, reducing hydrogen-bonding capacity. Melting point: 147–149°C .
- 22 (2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-nitrophenyl)ethanone): Substitutes acetamide with an ethanone group linked to 4-nitrophenyl, enhancing rigidity. Exhibits anticancer activity (melting point: 169–170°C) .
| Compound | Functional Group Modifications | Melting Point (°C) | Activity |
|---|---|---|---|
| Target Compound | Acetamide-4-nitrophenyl | Not reported | Not reported |
| 5m | Pyridine, butylthio | 147–149 | Not reported |
| 22 | Ethanone-4-nitrophenyl | 169–170 | Anticancer |
Key Insight: The acetamide moiety in the target compound may offer greater conformational flexibility compared to rigid ethanone or pyridine derivatives, influencing bioavailability.
Nonlinear Optical (NLO) Active Triazole Derivatives
Compounds in (e.g., 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide ) demonstrate substituent effects on NLO properties:
- The 3-nitrophenyl group enhances charge transfer, critical for NLO activity.
- Bromine at position 5 increases molecular polarizability .
| Compound | Substituents (R₁, R₂) | Key Property |
|---|---|---|
| Target Compound | R₁=4-OHPh, R₂=4-NO₂Ph | Potential NLO use |
| Compound | R₁=3-BrPh, R₂=3-NO₂Ph | High NLO response |
Bioactive Analogues with Chlorophenyl and Methylphenyl Groups
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Exhibits antibacterial activity due to the chlorophenyl group’s electronegativity .
| Compound | Substituents (R) | Bioactivity |
|---|---|---|
| Target Compound | R=4-OHPh, 4-NO₂Ph | Not reported |
| 6m | R=4-ClPh, naphthyloxy | Antibacterial |
| Compound | R=4-MePh, methylthio | Enhanced lipophilicity |
Key Insight : The target compound’s 4-hydroxyphenyl group could introduce antioxidant properties, while the 4-nitrophenyl group may confer antimicrobial or enzyme inhibitory effects.
Biological Activity
The compound 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a hydroxyphenyl group and a nitrophenyl acetamide moiety. The synthesis typically involves the reaction of 4-hydroxyphenyl derivatives with isothiocyanates to form thioacetamides, followed by cyclization to yield the triazole structure.
Antimicrobial Activity
- Mechanism : The 1,2,4-triazole core has been shown to exhibit significant antimicrobial properties. Compounds with this structure can inhibit bacterial growth through various mechanisms, including interference with DNA synthesis and cell wall integrity.
- Research Findings : In vitro studies have demonstrated that derivatives of triazoles exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one showed zones of inhibition comparable to standard antibiotics like levofloxacin against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Triazole Derivative A | E. coli | 26 | 5 |
| Triazole Derivative B | B. subtilis | 27 | 10 |
Anti-inflammatory Activity
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the nitrophenyl group may enhance these effects by modulating signaling pathways involved in inflammation.
- Research Findings : Studies have indicated that similar triazole derivatives significantly reduce inflammation in models induced by lipopolysaccharide (LPS). The compounds were effective in decreasing oxidative stress markers like nitric oxide (NO) .
| Compound | Inflammatory Marker Inhibition (%) | IC50 (µM) |
|---|---|---|
| Triazole Derivative C | TNF-α: 70% | 0.84 |
| Triazole Derivative D | IL-6: 65% | 1.15 |
Anticancer Activity
- Mechanism : The anticancer activity is primarily linked to the ability of triazole derivatives to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways.
- Research Findings : In vitro assays have shown that compounds similar to the target compound exhibit cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). Notably, one study reported an IC50 value of 6.2 µM against HCT-116 cells for related triazole derivatives .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HCT-116 | Triazole E | 6.2 |
| T47D | Triazole F | 27.3 |
Case Studies
Recent investigations into the biological activities of triazole derivatives have highlighted their potential as therapeutic agents:
- Study on Antibacterial Properties : A study conducted on a series of triazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of triazoles found that certain derivatives significantly reduced paw edema in rat models, indicating their potential for treating inflammatory diseases .
- Anticancer Research : A comprehensive evaluation revealed that specific triazole compounds could inhibit tumor growth in xenograft models, showcasing their promise as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Formation of the 1,2,4-triazole core by cyclization of thiosemicarbazide derivatives under acidic conditions . (ii) Introduction of the 4-hydroxyphenyl and phenyl substituents through nucleophilic substitution or Suzuki coupling. (iii) Thioether linkage formation using a mercaptoacetamide intermediate, followed by coupling with 4-nitroaniline. Key reagents include hydrazine hydrate, thiourea derivatives, and Pd catalysts for cross-coupling reactions. Purity is optimized via recrystallization from methanol/water mixtures .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of: (i) X-ray crystallography to resolve bond lengths and angles (e.g., torsion angles between triazole and acetamide groups) . (ii) NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl groups). (iii) High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]+: ~463.12 g/mol). Cross-reference with computational models (e.g., PubChem data ).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : (i) Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents . (ii) Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. (iii) Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
Q. Which analytical techniques are suitable for purity assessment?
- Methodological Answer : (i) HPLC with a C18 column (UV detection at 254 nm) to quantify impurities (<1% threshold). (ii) TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress. (iii) Elemental analysis (C, H, N, S) to confirm stoichiometry within ±0.4% deviation .
Q. What are the solubility profiles in common solvents?
- Methodological Answer : (i) High solubility : Dimethyl sulfoxide (DMSO), dimethylformamide (DMF). (ii) Moderate solubility : Methanol, ethanol (requires heating to 50°C). (iii) Low solubility : Water, hexane. Pre-saturation studies at 25°C recommended for kinetic experiments .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental reactivity data?
- Methodological Answer : (i) Perform density functional theory (DFT) calculations to model reaction pathways (e.g., activation energy for thioether bond cleavage). (ii) Use molecular dynamics simulations to predict solvent effects on stability. (iii) Validate with in situ FTIR to detect intermediate species (e.g., transient sulfonic acid derivatives) .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer : (i) Synthesize analogs with varied substituents (e.g., replacing 4-nitrophenyl with sulfonamide groups) . (ii) Test in vitro against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using enzyme-linked immunosorbent assays (ELISA). (iii) Correlate electronic properties (Hammett σ values) with IC₅₀ data to identify key pharmacophores .
Q. How to design experiments for stability under physiological conditions?
- Methodological Answer : (i) pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via LC-MS. (ii) Photostability : Expose to UV light (320–400 nm) and monitor absorbance changes. (iii) Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for triazoles) .
Q. What advanced techniques elucidate metabolic pathways?
- Methodological Answer : (i) Microsomal incubation (human liver microsomes + NADPH) to identify phase I metabolites. (ii) High-resolution tandem mass spectrometry (HRMS/MS) for structural elucidation of glucuronide conjugates. (iii) Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites .
Q. How can interdisciplinary approaches enhance application scope beyond pharmacology?
- Methodological Answer :
(i) Materials science : Study π-π stacking interactions for organic semiconductor applications using cyclic voltammetry (HOMO/LUMO levels).
(ii) Chemical engineering : Optimize batch reactor conditions (e.g., residence time, catalyst loading) for scalable synthesis .
(iii) Environmental science : Assess aquatic toxicity via Daphnia magna assays (EC₅₀ < 10 mg/L indicates high hazard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
